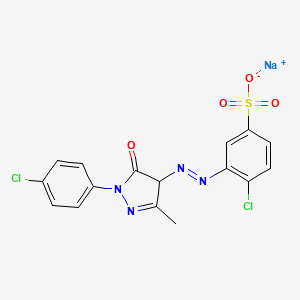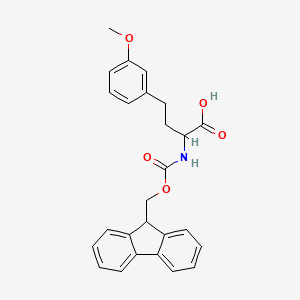![molecular formula C20H32N2O6S B13821835 Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
Bis[(diethylhydroxyphenyl)ammonium]sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(diethylhydroxyphenyl)ammonium]sulfate is a chemical compound with the molecular formula C20H32N2O6S and a molecular weight of 428.54288 g/mol . This compound is typically found as a colorless or slightly yellow oily liquid and is soluble in most organic solvents but only slightly soluble in water .
Métodos De Preparación
The synthesis of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves several steps. One common method includes the diazotization of benzaldehyde, followed by reduction, esterification with formic acid, and finally sulfation . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Bis[(diethylhydroxyphenyl)ammonium]sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis[(diethylhydroxyphenyl)ammonium]sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Bis[(diethylhydroxyphenyl)ammonium]sulfate can be compared with other similar compounds such as:
N,N-Diethyl-m-aminophenol: This compound shares a similar structure but lacks the sulfate group.
3-Amino-2,4-diethylphenol sulfate: This compound is structurally similar but has different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H32N2O6S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(3,4-diethyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-3-7-5-6-9(11)10(12)8(7)4-2;1-5(2,3)4/h2*5-6,12H,3-4,11H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
BAGLDMARKITWGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)[NH3+])O)CC.CCC1=C(C(=C(C=C1)[NH3+])O)CC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)

![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)



![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
